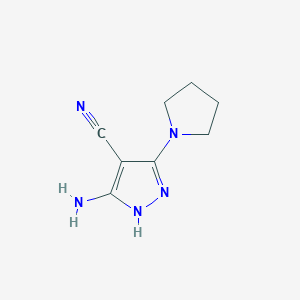

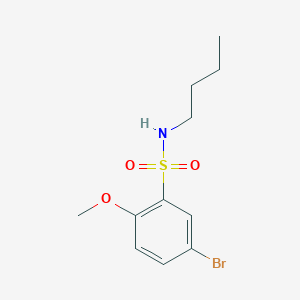

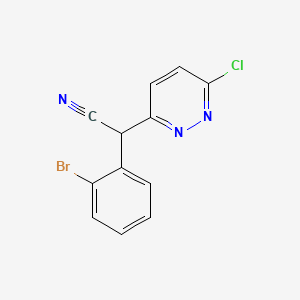

![molecular formula C8H7BrN2 B1276476 3-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 866135-71-9](/img/structure/B1276476.png)

3-Bromo-6-methylimidazo[1,2-a]pyridine

Übersicht

Beschreibung

3-Bromo-6-methylimidazo[1,2-a]pyridine is a brominated heterocyclic compound that is part of the imidazo[1,2-a]pyridine family. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under metal-free conditions, using iodine and tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. Alternatively, when only TBHP is added, a one-pot tandem cyclization/bromination occurs in ethyl acetate, resulting in 3-bromoimidazopyridines without the need for a base . Another method utilizes copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines under mild conditions, which tolerates various functional groups .

Molecular Structure Analysis

The molecular structure of 3-bromoimidazo[1,2-a]pyridines and related derivatives has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been characterized, and their structures confirmed through these methods . Additionally, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to understand the electronic properties of these molecules .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines can undergo further chemical transformations to yield a variety of skeletons. For example, they can be used as precursors for the construction of new polyheterocyclic ring systems, as demonstrated by the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles . These reactions often involve the use of additional reagents and catalysts, such as phthalimide-N-sulfonic acid in ionic liquids, which can offer advantages like non-toxicity, non-corrosiveness, and high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromoimidazo[1,2-a]pyridines are influenced by the presence of the bromine atom and the imidazo[1,2-a]pyridine core. The bromine atom is a key functional group that can participate in further chemical reactions, such as cross-coupling, to modify the compound's structure and properties. The imidazo[1,2-a]pyridine core contributes to the compound's stability and potential biological activity. The use of ionic liquids in the synthesis of these compounds can also impact their physical properties, such as solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- The compound 3-Bromo-6-methylimidazo[1,2-a]pyridine has been synthesized using various methods. One approach involves ionic liquid-promoted synthesis, offering good to excellent yields and ease of separation and reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006). Another method includes copper-mediated aerobic oxidative synthesis, which tolerates various functional groups and operates under mild conditions (Zhou et al., 2016).

Chemical Reactions

- This compound undergoes various chemical reactions, including conversion into other derivatives. For example, in one study, it was converted into 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine when reacted with N-bromosuccinimide (Yurchenko et al., 2004).

Pharmaceutical Research

- While avoiding specific drug-related applications, it's notable that derivatives of this compound have been evaluated for various bioactivities. For instance, ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives showed promising anti‐hepatitis B virus activity in one study (Chen et al., 2011).

Material Chemistry

- The imidazo[1,2-a]pyridine ring system, including its bromo-methyl derivatives, is significant in materials chemistry due to its potential applications in areas like fluorescence and DNA intercalation, as noted in studies exploring similar compounds (Masters et al., 2011).

Wirkmechanismus

Target of Action

3-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that result in their anti-tuberculosis activity .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their anti-tuberculosis activity .

Pharmacokinetics

Other imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can significantly reduce the bacterial load in tuberculosis models .

Action Environment

It is known that environmental factors can influence the action of other imidazo[1,2-a]pyridine derivatives .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the development of new TB drugs .

Biochemische Analyse

Biochemical Properties

3-Bromo-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Moreover, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, but its effects can change over time. For instance, prolonged exposure to this compound can lead to gradual changes in cellular metabolism and gene expression, which may result in long-term alterations in cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect the levels of metabolites and influence metabolic flux. For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

3-bromo-6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMYJJVBJHMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413981 | |

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866135-71-9 | |

| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

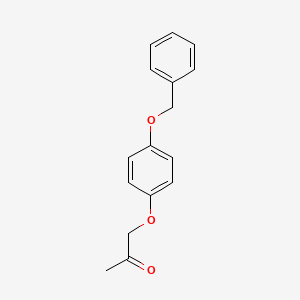

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)